5-(4-Nitro-phenylcarbamoyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid is a complex organic compound that features an imidazole ring substituted with a nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-nitroaniline with imidazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylcarbamoyl-imidazole: Similar structure but lacks the carboxylic acid group.
5-phenylimidazole-4-carboxylic acid: Similar structure but lacks the nitrophenyl group.
Uniqueness
5-[(4-nitrophenyl)carbamoyl]-1H-imidazole-4-carboxylic acid is unique due to the presence of both the nitrophenyl and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H8N4O5 |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8N4O5/c16-10(8-9(11(17)18)13-5-12-8)14-6-1-3-7(4-2-6)15(19)20/h1-5H,(H,12,13)(H,14,16)(H,17,18) |
InChI Key |
YJUBHURCCLOHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(NC=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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